REACTION_CXSMILES
|
CN(C)C(=O)[S:4][C:5]1[CH:16]=[CH:15][C:8]2[C:9]([CH3:14])=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1.C[O-].[Na+].C(OCC)(=O)C.C1(C)C=CC=CC=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CO>[SH:4][C:5]1[CH:16]=[CH:15][C:8]2[C:9]([CH3:14])=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1 |f:1.2,3.4|
|
Name
|
S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
CN(C(SC1=CC2=C(C(=CC(O2)=O)C)C=C1)=O)C
|
Name
|
sodium methylate
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ethyl acetate toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC2=C(C(=CC(O2)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |